![molecular formula C10H12O3 B2487523 Methyl 2-hydroxy-2-phenylpropanoate CAS No. 20731-95-7](/img/structure/B2487523.png)
Methyl 2-hydroxy-2-phenylpropanoate
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Description
Synthesis Analysis
The synthesis of compounds related to methyl 2-hydroxy-2-phenylpropanoate involves various chemical reactions that highlight the versatility of organic synthesis techniques. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in unique multiple arylation through successive C-C and C-H bond cleavages, demonstrating the compound's reactivity and potential for structural diversification (Wakui et al., 2004). Additionally, the Reformatsky reaction has been applied to create diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates, showing the application of traditional organic reactions to modify the compound's structure (MatsumotoTakashi & FukuiKenji, 1972).
Molecular Structure Analysis
The molecular structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, a closely related compound, has been determined, showing the phenyl group and the hydroxy group in a trans conformation. This detailed structural analysis provides insights into the stereochemistry and physical bonding of the molecule, emphasizing the importance of molecular conformation in defining its chemical reactivity and interactions (Kolev et al., 1995).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, demonstrating its reactivity and the potential for creating derivatives with different properties. For instance, the rearrangement of the cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate is catalyzed by zinc exchanged Y zeolites, indicating its susceptibility to catalytic transformations and the influence of catalysts on reaction pathways (Baldoví et al., 1992).
Physical Properties Analysis
The physical properties of methyl 2-hydroxy-2-phenylpropanoate derivatives have been studied extensively. For example, the synthesis and photophysical properties of specific derivatives reveal unique characters in luminescence properties depending on the substituted group, highlighting the compound's potential in materials science and photophysical applications (Kim et al., 2021).
Chemical Properties Analysis
The chemical properties of methyl 2-hydroxy-2-phenylpropanoate and its derivatives have been explored through various synthetic routes and reactions, demonstrating the compound's versatility and potential for creating biologically active and pharmacologically relevant molecules. For instance, the treatment of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base affords methyl 2-arylpropanoates, showcasing the compound's utility in synthesizing pharmaceutically relevant structures (Yamauchi et al., 1987).
Scientific Research Applications
Formation of Cyclopropane Derivatives
Research by Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives, such as ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates, from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate under certain conditions. This highlights the compound's potential in synthesizing cyclopropane derivatives (Abe & Suehiro, 1982).
Enzymatic Hydrolysis Using Ultrasound
Ribeiro, Passaroto, and Brenelli (2001) explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and various enzymes. The study showed that ultrasound baths can decrease reaction time without significantly impacting yield or enantiomeric excess, indicating an efficient method for hydrolysis (Ribeiro et al., 2001).
Chemoenzymatic Synthesis in Pharmaceutical Applications
Hamamoto et al. (2000) conducted a study on the chemoenzymatic synthesis of the C-13 side chain of pharmaceuticals like paclitaxel (Taxol) and docetaxel (Taxotere), starting from methyl 3-chloro-2-oxo-3-phenylpropanoate. This work underscores the importance of methyl 2-hydroxy-2-phenylpropanoate derivatives in the synthesis of complex pharmaceutical compounds (Hamamoto et al., 2000).
Synthesis and Biological Evaluation in Medical Imaging
Qi Chuan-min's (2010) research on the synthesis and biological evaluation of 2-amino-3-phenylpropanoic acid derivatives, labeled with 18F, indicates the potential of methyl 2-hydroxy-2-phenylpropanoate in medical imaging, particularly in detecting malignant fibrosarcoma (Qi Chuan-min, 2010).
Atmospheric Chemistry Analysis
Spaulding et al. (2002) conducted an ion trap mass spectrometry study on the analytical and atmospheric chemistry of 2-hydroxy-2-methylpropanal, a product of the photooxidation of biogenic hydrocarbons, demonstrating an environmental application in understanding atmospheric compositions and reactions (Spaulding et al., 2002).
properties
IUPAC Name |
methyl 2-hydroxy-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(12,9(11)13-2)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMFKOGXDUTORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-phenylpropanoate | |
CAS RN |
20731-95-7 |
Source
|
Record name | methyl 2-hydroxy-2-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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